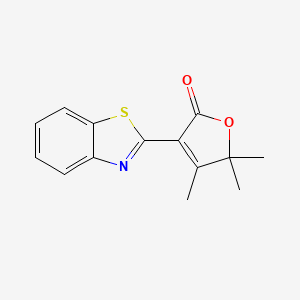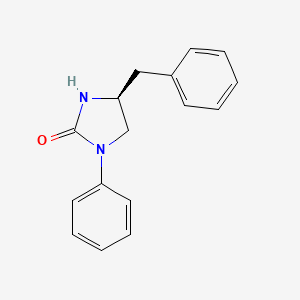![molecular formula C15H29NO2Si B12564666 (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 178250-08-3](/img/structure/B12564666.png)
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structural features, including a prop-1-en-1-yl group and a tri(propan-2-yl)silyl group attached to the azetidinone ring
Métodos De Preparación
The synthesis of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a prop-1-en-1-yl halide in the presence of a base to form the desired product. The reaction conditions typically include the use of an organic solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, such as tetrahydrofuran or ethanol, and catalysts, such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound. Researchers study these interactions to understand how the compound exerts its effects and to identify potential therapeutic uses.
Comparación Con Compuestos Similares
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be compared with other similar compounds, such as:
Azetidinones: Other azetidinone derivatives with different substituents on the ring. These compounds may have similar chemical properties but differ in their biological activities and applications.
Beta-lactams: A class of compounds that includes penicillins and cephalosporins. While structurally related, beta-lactams have distinct biological activities and are primarily used as antibiotics.
Silyl ethers: Compounds with silyl groups attached to oxygen atoms. These compounds share some chemical properties with this compound but differ in their overall structure and applications.
Propiedades
Número CAS |
178250-08-3 |
|---|---|
Fórmula molecular |
C15H29NO2Si |
Peso molecular |
283.48 g/mol |
Nombre IUPAC |
(3R,4S)-4-prop-1-enyl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C15H29NO2Si/c1-8-9-13-14(15(17)16-13)18-19(10(2)3,11(4)5)12(6)7/h8-14H,1-7H3,(H,16,17)/t13-,14+/m0/s1 |
Clave InChI |
SQYLCFYDGXJNGX-UONOGXRCSA-N |
SMILES isomérico |
CC=C[C@H]1[C@H](C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC=CC1C(C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


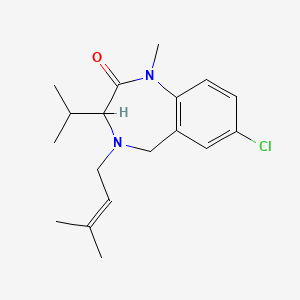
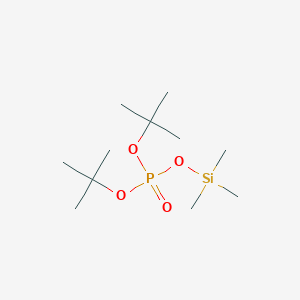
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
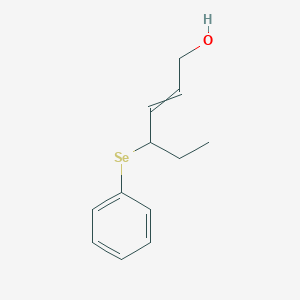
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
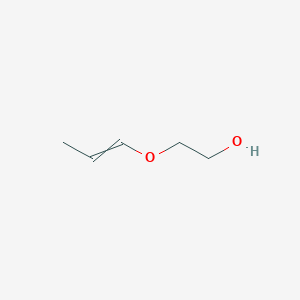
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)

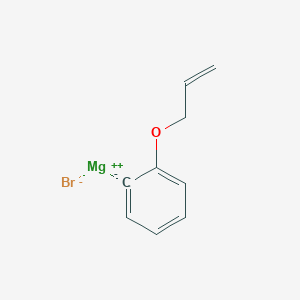
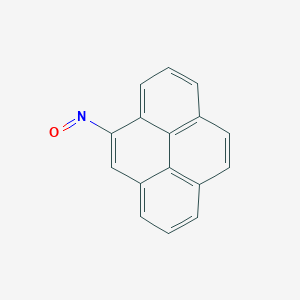
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
